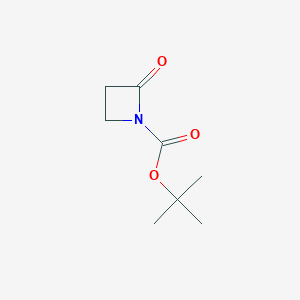![molecular formula C8H9NOS B1291979 6-Methoxy-2,3-dihydrobenzo[d]thiazole CAS No. 90005-50-8](/img/structure/B1291979.png)
6-Methoxy-2,3-dihydrobenzo[d]thiazole
Vue d'ensemble
Description
6-Methoxy-2,3-dihydrobenzo[d]thiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring with a methoxy group at the 6th position. This compound is known for its diverse applications in medicinal chemistry and material science due to its unique structural properties .
Mécanisme D'action
Target of Action
6-Methoxy-2,3-dihydrobenzo[d]thiazole, also known as 6-methoxy-2,3-dihydro-1,3-benzothiazole, is a compound that belongs to the thiazole class . Thiazoles are known to have diverse biological activities and have been found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may have various molecular and cellular effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3-dihydrobenzo[d]thiazole typically involves the condensation of 2-aminobenzenethiol with methoxy-substituted aldehydes or ketones. The reaction is usually carried out under acidic conditions to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2,3-dihydrobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
6-Methoxy-2,3-dihydrobenzo[d]thiazole has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-2-phenyl-1,3-benzothiazole: Similar structure but with a phenyl group instead of a dihydro moiety.
6-Methoxy-2-methylbenzothiazole: Contains a methyl group instead of a dihydro moiety.
6-Methoxy-1,3-benzothiazole-2-carboximidamide: Features a carboximidamide group.
Uniqueness
6-Methoxy-2,3-dihydrobenzo[d]thiazole is unique due to its dihydro structure, which imparts different chemical reactivity and biological activity compared to its fully aromatic counterparts .
Propriétés
IUPAC Name |
6-methoxy-2,3-dihydro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-10-6-2-3-7-8(4-6)11-5-9-7/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEUREIYGDNDTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine](/img/structure/B1291930.png)
